(2E)-3-[4-(diethylamino)phenyl]acrylic acid

Photopharmacology Serine Protease Inhibition Time-Resolved Crystallography

(2E)-3-[4-(Diethylamino)phenyl]acrylic acid, commonly referred to as p-diethylaminocinnamic acid or 4-(N,N-diethylamino)cinnamic acid, is a para-substituted cinnamic acid derivative featuring a strongly electron-donating diethylamino group conjugated with an α,β-unsaturated carboxylic acid. This push-pull electronic structure confers distinct photophysical and photochemical properties—including red-shifted UV absorption, enhanced molar absorptivity, and the ability to undergo efficient trans-to-cis photoisomerization—that are not observed with unsubstituted cinnamic acid or weaker donor-substituted analogs.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 78776-25-7
Cat. No. B3021043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(diethylamino)phenyl]acrylic acid
CAS78776-25-7
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C13H17NO2/c1-3-14(4-2)12-8-5-11(6-9-12)7-10-13(15)16/h5-10H,3-4H2,1-2H3,(H,15,16)
InChIKeyDOERLUCWEUSMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Sourcing Authentic (2E)-3-[4-(Diethylamino)phenyl]acrylic acid (CAS 78776-25-7) Matters for Photopharmacology and Probe Development


(2E)-3-[4-(Diethylamino)phenyl]acrylic acid, commonly referred to as p-diethylaminocinnamic acid or 4-(N,N-diethylamino)cinnamic acid, is a para-substituted cinnamic acid derivative featuring a strongly electron-donating diethylamino group conjugated with an α,β-unsaturated carboxylic acid [1]. This push-pull electronic structure confers distinct photophysical and photochemical properties—including red-shifted UV absorption, enhanced molar absorptivity, and the ability to undergo efficient trans-to-cis photoisomerization—that are not observed with unsubstituted cinnamic acid or weaker donor-substituted analogs [2]. The compound serves as a critical precursor to photoswitchable covalent enzyme inhibitors and fluorescent reporter systems, where the precise identity and purity of the diethylamino congener directly determine experimental reproducibility and quantitative outcomes.

Why Generic Cinnamic Acid Analogs Cannot Substitute for (2E)-3-[4-(Diethylamino)phenyl]acrylic acid in Photochemical Workflows


Cinnamic acid derivatives are often treated as interchangeable building blocks in procurement databases, yet the para-diethylamino substituent fundamentally alters the compound's photochemical utility in ways that analogs such as cinnamic acid, p-hydroxycinnamic acid, or p-dimethylaminocinnamic acid cannot replicate [1]. Critically, the diethylamino group introduces an internal charge-transfer (ICT) transition that red-shifts the absorption maximum by ~60 nm relative to the unsubstituted parent and increases molar absorptivity approximately 4-fold, enabling selective excitation at wavelengths (e.g., 366 nm) where protein or biological matrix absorbance is negligible [2]. Furthermore, upon covalent attachment to enzyme active sites, the diethylamino-substituted cinnamate confers a 1000-fold increase in thermal stability toward hydrolysis and a 10^9-fold enhancement in light-triggered deacylation rate for the cis photoisomer relative to the trans ground state—functional gains that are absent in non-amino-substituted or weaker donor-substituted cinnamate esters [3]. Substituting a generic cinnamic acid for the diethylamino variant therefore risks complete loss of photoresponsive behavior, rendering experiments in time-resolved crystallography, caged enzyme release, and photoswitchable inhibitor design uninterpretable.

Quantitative Differentiation Evidence for (2E)-3-[4-(Diethylamino)phenyl]acrylic acid (CAS 78776-25-7) Versus Closest Analogs


1000-Fold Thermal Stabilization of Covalent Enzyme–Inhibitor Complex Relative to Non-Amino-Substituted Cinnamate

In a direct head-to-head crystallographic and kinetic comparison, substitution of a para-diethylamino group onto the cinnamate scaffold yielded a 1000-fold increase in the thermal stability (resistance to non-photochemical hydrolysis and deacylation) of the covalent acyl-enzyme complex formed with γ-chymotrypsin, relative to a cinnamate inhibitor lacking the diethylamino substituent [1]. The complex was characterized at 1.9 Å resolution, confirming acylation of the active-site serine (Ser195) in both cases; the differential stability is attributed to electronic effects of the diethylamino group on the carbonyl electrophilicity, not to altered binding geometry [1].

Photopharmacology Serine Protease Inhibition Time-Resolved Crystallography Caged Enzyme

10^9-Fold Enhancement in Phototriggered Enzyme Deacylation Rate for the cis Photoisomer versus the trans Ground State

Flash-photolysis experiments on the p-diethylamino-substituted cinnamate B–chymotrypsin complex revealed that the cis photoisomer (generated by 366-nm irradiation) undergoes enzyme deacylation at a rate enhanced by a factor of 10^9 compared to the trans starting material [1]. The deacylation half-life was directly measured by subsecond UV absorption spectroscopy at 400 nm, and the product was identified as 7-(N,N-diethylamino)-3-methylcoumarin, confirming an internal lactonization mechanism dependent on the diethylamino chromophore [1]. No comparable light-driven deacylation was observed for cinnamate A (lacking the diethylamino group), whose acyl-enzyme complex showed negligible photoresponse due to competitive protein absorbance at shorter UV wavelengths [1].

Photopharmacology Caged Enzyme Release Flash Photolysis Serine Protease

Red-Shifted Chromophore with ~60-nm Bathochromic Shift and 4-Fold Higher Molar Absorptivity Versus Unsubstituted Cinnamate

UV-visible spectroscopic comparison of the free inhibitors shows that cinnamate A (no amino substituent) absorbs at approximately 302 nm with a molar absorptivity (ε) of 6,200 M⁻¹ cm⁻¹, whereas the p-diethylamino-substituted cinnamate B exhibits a strong absorption peak at approximately 360 nm with ε = 22,400 M⁻¹ cm⁻¹ [1]. Upon covalent binding to chymotrypsin, the absorbance of cinnamate B undergoes a further red shift to 380 nm (ε = 18,900 M⁻¹ cm⁻¹), placing it in a spectral region free from competing protein absorption [1]. This spectral separation is the physical basis for selective photoexcitation of the inhibitor–enzyme complex using standard Hg (366 nm) or Nd:YAG (355 nm) laser lines, which cannot be employed with the unsubstituted analog.

Photochemistry Chromophore Engineering UV-Vis Spectroscopy Enzyme Spectroscopy

Differential Inhibition of Microbial Growth: p-Diethylaminocinnamic Acid Is Active Against Lactobacilli Where Cinnamic Acid Is Not

In a systematic microbiological evaluation of acrylic acid derivatives as growth inhibitors of lactobacilli, p-diethylaminocinnamic acid demonstrated inhibitory activity against Leuconostoc mesenteroides P-60 and Lactobacillus arabinosus, whereas unsubstituted cinnamic acid produced no growth inhibition at equivalent concentrations [1]. The inhibition was partially reversible by the addition of excess corresponding amino acids, indicating a competitive mechanism related to amino acid utilization pathways [1]. The study compared twelve acrylic acid derivatives head-to-head, establishing that the presence and nature of the para substituent on the cinnamic acid scaffold directly determines antimicrobial activity.

Antimicrobial Cinnamic Acid Derivatives Microbiology Lactobacillus

High-Impact Application Scenarios for (2E)-3-[4-(Diethylamino)phenyl]acrylic acid (CAS 78776-25-7) Based on Quantitative Evidence


Time-Resolved Crystallographic Studies of Serine Protease Catalytic Intermediates

The 1000-fold thermal stabilization of the covalent enzyme–inhibitor complex and the 10^9-fold phototriggered deacylation enhancement make (2E)-3-[4-(diethylamino)phenyl]acrylic acid the enabling building block for synthesizing photoreversible cinnamate ester inhibitors of chymotrypsin, thrombin, Factor Xa, and related serine proteases [1]. These inhibitors can be introduced into protein crystals in the dark, forming stable acyl-enzyme intermediate mimics; subsequent irradiation at 366 nm releases active enzyme on a subsecond timescale, allowing X-ray diffraction-based trapping of catalytic intermediates. No other cinnamic acid derivative provides the combination of dark stability and photoresponsive speed required for this application.

Light-Caged Enzyme Reagents for Biochemical Pathway Dissection

The compound serves as the key chromophoric precursor for preparing p-(diethylamino)-o-hydroxy-α-methylcinnamoyl (CINN) acyl-enzymes, which exhibit quantum yields for E-to-Z photoisomerization (Φ_E→Z = 0.13–0.23) at 366 nm [2]. These caged enzyme reagents remain catalytically silent in the dark and can be rapidly photoactivated with a single laser pulse, enabling precise temporal control over enzymatic activity in complex biochemical mixtures. The red-shifted absorbance of the diethylamino chromophore (λ_max 360–380 nm vs. ~302 nm for unsubstituted cinnamate) ensures that photoactivation does not damage UV-sensitive coexisting biomolecules [1].

Fluorescent Coumarin Reporter Generation for High-Sensitivity Detection

Photolysis of the diethylamino-substituted cinnamate–enzyme complex yields exactly one equivalent of the highly fluorescent product 7-(N,N-diethylamino)-3-methylcoumarin (λ_em ~480 nm), with a trans-cinnamic acid-to-coumarin product ratio approaching zero [1]. This stoichiometric, light-driven fluorogenesis can be exploited to design enzyme-based photographic or fluorometric detection systems with single-turnover sensitivity. The coumarin product's fluorescence properties are directly conferred by the diethylamino substitution; cinnamic acid analogs lacking this group cannot produce a fluorescent photolysis product.

Antimicrobial Probe Development Targeting Amino Acid Utilization Pathways

The demonstration that p-diethylaminocinnamic acid competes with amino acid utilization in Lactobacillus species, whereas cinnamic acid itself shows no inhibition, identifies this compound as a selective probe for studying aromatic amino acid transport and metabolism in Gram-positive bacteria [3]. Researchers investigating inhibitors of phenylalanine/tyrosine utilization pathways should specifically procure the diethylamino-substituted variant, as the unsubstituted parent compound is inactive in this assay system.

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